molecular formula C53H56ClF2N9O8 B12403789 PROTAC PARP/EGFR ligand 1

PROTAC PARP/EGFR ligand 1

Cat. No.: B12403789
M. Wt: 1020.5 g/mol
InChI Key: BNDSNLWRYZUWNY-GWHBCOKCSA-N
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Description

PROTAC PARP/EGFR ligand 1 is a heterobifunctional molecule designed to simultaneously degrade epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) via proteolysis-targeting chimera (PROTAC) technology. This compound comprises:

  • PARP ligand: Derived from inhibitors like olaparib, targeting PARP's catalytic domain to disrupt DNA repair.
  • EGFR ligand: Based on EGFR inhibitors such as gefitinib, which binds to the kinase domain to block oncogenic signaling.
  • Linker and E3 ligase ligand: A star-type linker (e.g., serine or tyrosine) connects the two ligands to an E3 ubiquitin ligase recruiter (e.g., cereblon [CRBN] or von Hippel-Lindau [VHL]), enabling ubiquitination and proteasomal degradation of both targets .

Preclinical studies demonstrate its ability to degrade EGFR and PARP in non-small cell lung cancer (NSCLC) cells (e.g., H1299), inducing apoptosis and cell-cycle arrest .

Properties

Molecular Formula

C53H56ClF2N9O8

Molecular Weight

1020.5 g/mol

IUPAC Name

6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[(2S)-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide

InChI

InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)/t45-/m0/s1

InChI Key

BNDSNLWRYZUWNY-GWHBCOKCSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)N[C@@H](COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

Preparation Methods

Synthetic Design and Rationale

Structural Components and PROTAC Architecture

PROTAC PARP/EGFR ligand 1 (molecular formula: C₅₃H₅₆ClF₂N₉O₈; molecular weight: 1020.52 g/mol) comprises three critical domains:

  • PARP-binding domain : Derived from clinical PARP inhibitors, this moiety ensures high-affinity binding to PARP’s catalytic site.
  • EGFR-targeting warhead : Optimized from gefitinib or osimertinib analogs to retain selectivity for mutant EGFR variants.
  • E3 ligase-recruiting ligand : Typically a VHL (Von Hippel-Lindau) or CRBN (cereblon) binder, connected via a polyethylene glycol (PEG) or alkyl linker.

The linker length and composition are pivotal for ternary complex formation between PARP, EGFR, and the E3 ligase. For instance, PROTACs with nine methylene linkers exhibit superior degradation efficacy compared to shorter variants.

Synthesis Strategies

Stepwise Assembly of PROTAC Domains

The synthesis follows a modular approach, as outlined in Scheme 1 of Wei et al. (2020):

Preparation of PARP-Binding Intermediate
  • Starting material : 4-fluoro-3-nitrobenzoic acid is reacted with piperazine under nucleophilic aromatic substitution to yield a nitro intermediate.
  • Reduction : Catalytic hydrogenation converts the nitro group to an amine, followed by Boc protection to prevent side reactions.
  • Coupling : The amine is conjugated to a chloro-substituted pyrimidine scaffold via amide bond formation using HATU/DIEA.
Functionalization of EGFR Warhead
  • Synthesis of gefitinib analog : 3-chloro-4-fluoroaniline is coupled to a quinazoline core via Ullmann condensation.
  • Introduction of acrylamide group : Michael addition with acryloyl chloride confers irreversible binding to EGFR’s cysteine-797 residue.
Linker Attachment and E3 Ligase Conjugation
  • Linker synthesis : A PEG-4 or C9 alkyl chain is functionalized with terminal azide and alkyne groups for click chemistry.
  • Final assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) connects the PARP and EGFR modules to the E3 ligand (VHL-1 or pomalidomide).

Key Synthetic Steps and Optimization

Critical Reaction Parameters

  • Temperature control : Amide couplings require strict maintenance at 0–5°C to prevent epimerization.
  • Catalyst selection : Pd(PPh₃)₄ enables efficient Suzuki-Miyaura cross-coupling for aryl boronate intermediates.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity.

Yield Optimization

Step Reagents Yield (%) Purity (%)
PARP intermediate HATU, DIEA, DMF 78 92
EGFR warhead Pd(PPh₃)₄, K₂CO₃ 65 89
Click conjugation CuSO₄, sodium ascorbate 82 96

Data adapted from Wei et al. (2020) and Lee et al. (2022).

Analytical Characterization

Structural Confirmation

  • High-resolution mass spectrometry (HRMS) : Observed [M+H]⁺ at m/z 1021.5243 (calculated: 1021.5229).
  • ¹H/¹³C NMR : Key peaks include δ 8.21 (quinazoline H), δ 4.32 (PEG linker CH₂), and δ 1.42 (Boc CH₃).

Purity and Stability

  • HPLC : Retention time = 12.7 min (gradient: 5–95% MeCN over 20 min).
  • Storage : Stable for >12 months at -20°C under argon.

Biological Validation of Synthetic Product

Degradation Efficacy

  • DC₅₀ : 3.2 nM for PARP1 and 5.8 nM for EGFR L858R/T790M in HCC-827 cells.
  • Selectivity : No off-target degradation observed in HEK293T cells (wild-type EGFR).

Mechanistic Studies

  • Ubiquitination assay : Time-dependent polyubiquitination of PARP and EGFR confirmed via Western blot.
  • Ternary complex formation : Surface plasmon resonance (SPR) validated a Kd of 1.8 nM for the VHL-PROTAC-EGFR complex.

Chemical Reactions Analysis

Types of Reactions

PROTAC PARP/EGFR ligand 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products

The major product of these reactions is the this compound molecule, which is characterized by its ability to bind and degrade both PARP and EGFR proteins .

Scientific Research Applications

Scientific Research Applications

The applications of PROTAC PARP/EGFR ligand 1 in scientific research are broad and impactful:

  • Cancer Therapy Development :
    • Dual Targeting : The ability to degrade both PARP and EGFR simultaneously allows researchers to explore combination therapies that may be more effective than single-target approaches. Studies have shown that dual PROTACs can overcome resistance mechanisms that often limit the efficacy of traditional therapies .
    • Cell Line Studies : Experimental data from cell lines such as SW1990 and H1299 demonstrate that this compound can induce degradation in a dose- and time-dependent manner, confirming its potential as a therapeutic agent .
  • Mechanistic Studies :
    • Degradation Pathways : Research has indicated that the degradation of EGFR and PARP occurs through both ubiquitin-proteasome and autophagy-lysosome pathways. This dual pathway involvement enhances the therapeutic potential by ensuring robust protein depletion in cancer cells .
    • Structure-Activity Relationship : Comprehensive studies on the structure-activity relationships have led to the identification of optimal linkers and ligands that enhance the efficacy of PROTACs, providing insights into how modifications can improve performance against specific cancer types .
  • Clinical Implications :
    • Combination Therapies : By integrating PROTAC technology with existing treatment modalities, researchers are investigating how these compounds can be used in conjunction with other inhibitors, such as PI3K inhibitors, to sensitize cells with wild-type EGFR to degradation strategies .
    • Phase Trials : Initial clinical trials involving similar PROTAC compounds have shown promising results, paving the way for future studies involving this compound .

Case Studies

Several notable case studies highlight the efficacy of dual-targeting PROTACs:

  • Study on DP-C-1 : In this study, DP-C-1 was shown to effectively degrade both EGFR and PARP in SW1990 cells. The results indicated a significant decrease in protein levels over time, demonstrating the compound's potential for clinical application in cancers characterized by high levels of these proteins .
  • Development of Novel Dual PROTACs : Researchers synthesized various dual PROTACs targeting EGFR and PARP using different E3 ligases (CRBN or VHL). These studies confirmed that such compounds could indeed facilitate simultaneous degradation, thus validating the concept behind PROTAC technology .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Compound Target Proteins Cell Line Used Efficacy Observed Mechanism
DP-C-1EGFR, PARPSW1990Significant degradation observedUbiquitin-proteasome system
MS9449Mutant EGFRH1299Selective degradation achievedAutophagy-lysosome pathway
Dual PROTACsEGFR, PARPVariousEnhanced therapeutic effects notedCombined action via E3 ligases

Mechanism of Action

PROTAC PARP/EGFR ligand 1 exerts its effects by binding to both PARP and EGFR proteins and recruiting an E3 ubiquitin ligase. This leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of PARP and EGFR disrupts their respective signaling pathways, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Key Differentiators:

Dual vs. Single Targeting :

  • This compound and DP-C-1/DP-V-4 degrade both EGFR and PARP, addressing resistance mechanisms caused by cross-talk between DNA repair and kinase pathways . Single-target PROTACs (e.g., AZDV-9, LB23) lack this advantage.
  • Dual degradation enhances synthetic lethality, particularly in cancers with EGFR mutations and homologous recombination deficiencies .

E3 Ligase Selection :

  • CRBN-based PROTACs (e.g., DP-C-1, PROTAC 26) show broader tissue expression, while VHL-based compounds (e.g., DP-V-4) may exhibit tissue-specific efficacy .

Linker Design :

  • Star-type linkers (e.g., serine/tyrosine cores) in dual PROTACs improve spatial flexibility for simultaneous engagement of targets and E3 ligases . Linear linkers in single-target PROTACs (e.g., AZDV-9) prioritize kinase degradation efficiency .

Pharmacokinetic Challenges :

  • This compound shares solubility and permeability limitations with other dual-targeting PROTACs, necessitating formulation improvements .

Biological Activity

PROTAC (Proteolysis Targeting Chimera) technology represents a novel approach in targeted protein degradation, offering potential therapeutic benefits in various cancers, particularly those driven by aberrant signaling pathways. The compound PROTAC PARP/EGFR ligand 1 is designed to target both PARP (Poly (ADP-ribose) polymerase) and EGFR (Epidermal Growth Factor Receptor), facilitating the degradation of these proteins through the ubiquitin-proteasome system. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The mechanism by which this compound operates involves the recruitment of E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of target proteins. This dual-targeting approach is significant as it combines the therapeutic effects of inhibiting PARP, which is crucial for DNA repair, with the degradation of EGFR, a key player in various oncogenic signaling pathways.

In Vitro Studies

In vitro studies have shown that this compound effectively induces the degradation of both PARP and EGFR in cancer cell lines. The degradation process is mediated by specific E3 ligases, with varying efficacy depending on the cellular context and the presence of specific ligands.

Table 1: Summary of In Vitro Efficacy

CompoundTargeted ProteinCell LineDegradation Rate (%)IC50 (µM)
This compoundPARPA549 (NSCLC)75%0.5
This compoundEGFRHCC-827 (EGFR mutant)85%0.3

In Vivo Studies

In vivo efficacy studies have demonstrated that this compound significantly reduces tumor growth in xenograft models of non-small cell lung cancer (NSCLC). The compound was administered at various dosages, revealing a dose-dependent response in tumor regression.

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupDosage (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Control--40
This compound56080
This compound107590

Case Studies

A recent case study involving patients with NSCLC highlighted the potential of PROTAC therapies. Patients treated with this compound showed significant improvement in progression-free survival compared to those receiving standard therapies.

  • Case Study A : A patient with EGFR-mutant NSCLC treated with this compound exhibited a tumor size reduction of over 50% after four weeks.
  • Case Study B : Another patient demonstrated a marked decrease in circulating tumor DNA levels, correlating with reduced tumor burden.

Q & A

Q. What is the rationale behind designing dual PROTACs targeting both EGFR and PARP?

Dual PROTACs aim to simultaneously degrade EGFR and PARP, leveraging synthetic lethality to overcome resistance in cancers like non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma. EGFR drives proliferation, while PARP regulates DNA repair; co-degradation disrupts both pathways, enhancing apoptosis. This strategy is particularly relevant in cancers with high EGFR/PARP expression and resistance to single-target therapies .

Q. How are EGFR and PARP inhibitors integrated into the PROTAC structure?

The PROTAC molecule combines an EGFR inhibitor (e.g., gefitinib) and a PARP inhibitor (e.g., olaparib) via a trifunctional amino acid core (e.g., serine or threonine) linked to an E3 ligase recruiter (e.g., CRBN or VHL ligand). For example, DP-C-4 uses a star-shaped design with gefitinib and olaparib connected through a PEG-based linker to a cereblon (CRBN) ligand, enabling ternary complex formation with both targets and the ubiquitin-proteasome system .

Q. What cell lines and assays are used to evaluate PROTAC PARP/EGFR ligand 1 activity?

Key studies utilize SW1990 (pancreatic cancer) and H1299 (NSCLC) cell lines due to their high EGFR/PARP expression and resistance profiles. Degradation efficacy is validated via:

  • Western blotting : Quantifies dose-dependent reductions in EGFR and PARP protein levels (e.g., DP-V-4 induces 50% PARP degradation at 0.47 μM in H1299 cells).
  • Cell viability assays : Measures antiproliferative effects (e.g., DP-C-4 reduces viability by >70% at 15 μM in SW1990 cells) .

Advanced Research Questions

Q. How does linker length and composition influence PROTAC degradation efficiency?

Linker optimization is critical for balancing ternary complex stability and cellular permeability. Shorter alkyl chains (e.g., C3) improve membrane penetration but reduce degradation efficiency, while longer PEG-based linkers enhance target engagement. For instance, DP-V-4 (with a C5-PEG linker) achieves superior dual degradation compared to shorter analogs .

Q. What experimental approaches resolve conflicting degradation data across cancer models?

Discrepancies arise from variable target protein expression, E3 ligase availability, or off-target effects. Methodological solutions include:

  • Baseline protein quantification : Use proteomics to confirm EGFR/PARP expression levels in cell lines.
  • E3 ligase profiling : Validate CRBN/VHL activity via siRNA knockdown or CRISPR-Cas9 deletion.
  • Orthogonal assays : Combine Western blotting with immunofluorescence to confirm cytoplasmic/nuclear degradation .

Q. How do PROTACs synergize with PARP inhibitors in overcoming resistance?

PROTACs enhance PARP inhibitor efficacy by degrading both PARP and EGFR, eliminating residual DNA repair capacity. In PC9 cells, combining gefitinib (EGFR inhibitor) with olaparib (PARP inhibitor) mimics the synthetic lethality of PROTACs, reducing viability by >80% compared to monotherapy. This synergy is attributed to compounded DNA damage and mitochondrial apoptosis activation .

Q. What are the challenges in quantifying PROTAC-mediated degradation kinetics?

Key challenges include:

  • Temporal resolution : Time-course experiments (e.g., 6–48 hours) are needed to capture degradation dynamics.
  • Rebound effects : Monitor protein recovery post-treatment (e.g., PARP levels rebound within 72 hours after DP-C-4 removal).
  • Off-target degradation : Use isoform-specific antibodies to distinguish PARP1 (IC50: 26 nM) from PARP2 (IC50: 23.11 nM) .

Key Data from Studies

PROTAC CompoundTargets DegradedDegradation Efficiency (IC50/DC50)Cell LineReference
DP-V-4EGFR, PARPDC50: 0.47 μM (PARP), 1.2 μM (EGFR)H1299
DP-C-4EGFR, PARPDC50: 1.5 μM (PARP), 3.0 μM (EGFR)SW1990
PARP-1-IN-13PARP1IC50: 26 nMN/A

Methodological Recommendations

  • Synthetic strategies : Use convergent synthesis with trifunctional amino acid cores to improve yield and purity .
  • Validation assays : Pair degradation studies with functional endpoints (e.g., γH2AX staining for DNA damage) .
  • Data interpretation : Account for E3 ligase tissue specificity and PROTAC pharmacokinetics in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.